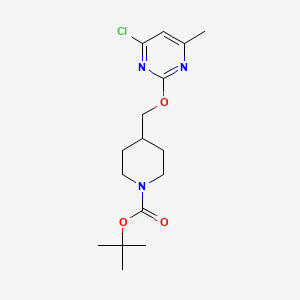

tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Beschreibung

Chemical Structure and Key Features

tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1289385-35-8) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyrimidinyloxymethyl substituent at the 4-position of the piperidine ring. The pyrimidine moiety is substituted with a chlorine atom at position 4 and a methyl group at position 4. Its molecular formula is C₁₅H₂₂ClN₃O₃, with a molecular weight of 327.81 g/mol . This compound is typically stored under inert atmosphere at 2–8°C and requires handling precautions due to hazards such as skin/eye irritation (H315, H319) and oral toxicity (H302) .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-11-9-13(17)19-14(18-11)22-10-12-5-7-20(8-6-12)15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQMBKWRJRRGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

Starting Materials: : The synthesis begins with 4-chloro-6-methylpyrimidin-2-ol and piperidine-1-carboxylic acid tert-butyl ester .

Reaction Conditions: : The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) .

Purification: : The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. Process optimization techniques such as reaction monitoring and control are employed to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.

Reduction: : Reduction of the pyrimidinyl group.

Substitution: : Replacement of the chlorine atom in the pyrimidinyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

N-oxide: : Resulting from the oxidation of the piperidine ring.

Reduced Pyrimidinyl: : Obtained by reducing the pyrimidinyl group.

Substituted Pyrimidinyl: : Various substituted pyrimidinyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate: has several applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Modifications

a. tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 1289387-03-6)

- Structural Difference : Lacks the methylene bridge (−CH₂−) between the piperidine and pyrimidine rings, directly linking the oxygen atom to the piperidine.

- Impact : Reduced steric hindrance may improve binding to flat hydrophobic pockets in biological targets.

- Properties : Similar molecular weight (327.81 g/mol) and storage conditions but distinct reactivity due to altered electronic effects .

b. tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)

- Structural Difference : Chlorine and methyl groups are at pyrimidine positions 2 and 6 (vs. 4 and 6 in the target compound).

c. tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353954-14-9)

- Structural Difference: Methoxy and methylthio groups replace chloro and methyl on pyrimidine; an amino methyl linker is present.

- Impact : Increased electron density on the pyrimidine ring may enhance nucleophilic substitution reactivity .

Analogues with Piperidine Backbone Modifications

a. tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 147699-19-2)

- Structural Difference : A methylsulfonyloxyethyl chain replaces the pyrimidinyloxymethyl group.

b. tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS: 877399-73-0)

Table 1: Key Properties of Selected Analogues

| Compound (CAS) | Molecular Weight (g/mol) | Pyrimidine Substituents | Key Functional Groups | Hazard Statements |

|---|---|---|---|---|

| 1289385-35-8 (Target) | 327.81 | 4-Cl, 6-Me | Piperidine, tert-butyl ester | H302, H315, H319 |

| 1289387-03-6 | 327.81 | 4-Cl, 6-Me | Direct O-linkage | Similar to target |

| 147699-19-2 | 307.41 | N/A | Methylsulfonyloxyethyl | Not specified |

| 1353954-14-9 | 412.52 | 6-MeO, 2-MeS | Amino methyl linker | Not available |

Biologische Aktivität

tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1289385-35-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.83 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a chloro-methylpyrimidine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.83 g/mol |

| CAS Number | 1289385-35-8 |

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways.

- Cell Proliferation Inhibition : The compound may exhibit cytotoxicity towards cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Activity : There is potential for activity against bacterial strains, analogous to other pyrimidine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, related compounds demonstrated significant inhibitory effects on cell proliferation in cancerous cells while sparing normal cells, indicating a selective toxicity profile.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| tert-butyl derivative | MDA-MB-231 (TNBC) | 0.126 | 20 |

| Control (TAE226) | MDA-MB-231 (TNBC) | - | - |

Antimicrobial Activity

In vitro studies have suggested that certain piperidine derivatives possess antimicrobial properties against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds ranged from 2 µg/mL to 16 µg/mL, indicating promising activity.

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| Piperidine derivative | M. tuberculosis | 4 |

| Control | M. tuberculosis | 2 |

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives indicated that modifications at specific positions could enhance anticancer efficacy against breast cancer cell lines. The introduction of the chloro group significantly increased potency.

- Antimycobacterial Activity : Research on structurally similar compounds found that substitutions on the piperidine ring could lead to improved activity against resistant strains of M. tuberculosis, suggesting that further exploration of this compound could yield significant results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.